N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is a synthetic organic compound that features an adamantane moiety, a unique and highly stable tricyclic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane carboxylic acid and an appropriate alkylating agent.
Nitration and Chlorination: The benzamide core is functionalized through nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The adamantane moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of hydroxylated or other oxidized adamantane derivatives.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in antiviral and anticancer research.
Materials Science: The adamantane moiety imparts unique physical properties, making it useful in the development of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-fluoroaniline
- N-[2-(Adamantan-1-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is unique due to the combination of its adamantane moiety with nitro and chloro functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c20-17-2-1-15(22(24)25)8-16(17)18(23)21-3-4-26-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLUZKYQONQYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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